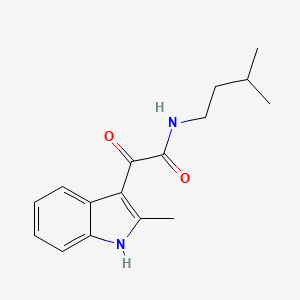

2-(2-methyl-1H-indol-3-yl)-N-(3-methylbutyl)-2-oxoacetamide

Description

2-(2-Methyl-1H-indol-3-yl)-N-(3-methylbutyl)-2-oxoacetamide is a synthetic indole-derived compound characterized by a 2-methyl-substituted indole core linked to a 2-oxoacetamide moiety. The N-substituent, 3-methylbutyl (isoamyl), confers distinct physicochemical properties, including enhanced lipophilicity compared to smaller alkyl or aromatic substituents.

Synthesis typically involves reacting 2-methylindole derivatives with oxalyl chloride to form an intermediate oxoacetyl chloride, followed by coupling with 3-methylbutylamine under anhydrous conditions . Structural confirmation is achieved via HRMS, $ ^1 \text{H-NMR} $, and $ ^{13} \text{C-NMR} $, consistent with methods reported for analogous compounds .

Properties

IUPAC Name |

N-(3-methylbutyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-10(2)8-9-17-16(20)15(19)14-11(3)18-13-7-5-4-6-12(13)14/h4-7,10,18H,8-9H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFHHAJHDOTJBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-indol-3-yl)-N-(3-methylbutyl)-2-oxoacetamide typically involves multicomponent reactions (MCRs) that provide access to complex molecules. One common approach is the condensation of 2-methyl-1H-indole-3-carbaldehyde with N-(3-methylbutyl)amine and an appropriate acylating agent under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied to optimize the yield and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-indol-3-yl)-N-(3-methylbutyl)-2-oxoacetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The indole ring allows for electrophilic substitution reactions, often using reagents like halogens or nitro compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that indole derivatives, including 2-(2-methyl-1H-indol-3-yl)-N-(3-methylbutyl)-2-oxoacetamide, exhibit significant anticancer activity. Studies have shown that compounds with indole structures can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, the compound has been tested against breast cancer cells, demonstrating a dose-dependent reduction in cell viability due to its ability to induce apoptosis mediated by caspase activation .

Anti-inflammatory Effects

In addition to anticancer properties, this compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease . The mechanism involves the suppression of NF-kB signaling pathways, which are crucial for the expression of inflammatory mediators.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry highlighted the efficacy of this compound against human breast cancer cells (MCF-7). The compound was found to reduce cell viability by over 50% at concentrations above 10 µM, with mechanisms involving mitochondrial dysfunction and increased reactive oxygen species (ROS) production .

Case Study 2: Anti-inflammatory Mechanism

In a recent study published in Pharmacological Research, researchers evaluated the anti-inflammatory properties of this compound in a murine model of colitis. Results indicated a significant reduction in disease severity and histopathological damage when treated with the compound, correlating with decreased levels of TNF-alpha and IL-6 in serum samples .

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-N-(3-methylbutyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

- N-Substituent Impact : The 3-methylbutyl group in the target compound increases lipophilicity compared to smaller alkyl chains (e.g., ethyl) or cyclic groups (e.g., cyclopropyl) . This may enhance bioavailability but reduce aqueous solubility.

Biological Activity

2-(2-methyl-1H-indol-3-yl)-N-(3-methylbutyl)-2-oxoacetamide is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied in medicinal chemistry due to their potential therapeutic effects against various diseases. This article focuses on the biological activity of this specific compound, examining its mechanisms, applications, and relevant research findings.

The molecular formula of this compound is with a molecular weight of approximately 288.35 g/mol. The compound features an indole ring structure, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀N₂O₂ |

| Molecular Weight | 288.35 g/mol |

| Density | 1.343 g/cm³ |

| Boiling Point | 459.1°C |

| CAS Number | 852368-67-3 |

The biological activity of this compound is attributed to its interaction with specific molecular targets, primarily enzymes and receptors involved in various biochemical pathways. The indole moiety allows for significant interactions that can modulate enzyme activity, potentially leading to inhibition or activation of critical pathways involved in disease processes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes associated with cancer cell proliferation.

- Receptor Modulation : It can interact with neurotransmitter receptors, influencing neurological pathways.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Anticancer Properties : Indole derivatives have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells.

- Antimicrobial Activity : These compounds often possess antibacterial and antifungal properties, making them candidates for developing new antibiotics.

- Neuroprotective Effects : Some studies suggest that indole derivatives can protect neuronal cells from oxidative stress.

Research Findings

Recent studies have highlighted the biological potential of indole derivatives, including this compound.

Case Studies:

- Anticancer Activity :

- Antimicrobial Effects :

- Neuroprotective Studies :

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2-methyl-1H-indol-3-yl)-N-(3-methylbutyl)-2-oxoacetamide?

- Methodology : A two-step approach is typically employed:

Indole Core Functionalization : Introduce the 2-methyl group to the indole scaffold via Friedel-Crafts alkylation or Vilsmeier-Haack formylation followed by reduction .

Amide Coupling : React the 2-oxoacetate intermediate with 3-methylbutylamine using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF, with DIPEA (N,N-diisopropylethylamine) as a base. Monitor reaction progress via TLC (silica gel, CH₂Cl₂/MeOH gradient) .

- Purification : Use column chromatography (silica gel) and recrystallization from ethyl acetate/hexane mixtures to isolate the product .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Analytical Techniques :

- 1H/13C NMR : Confirm the presence of the indole proton (δ ~7.2–7.6 ppm), methylbutyl side-chain signals (δ ~1.2–1.5 ppm), and carbonyl resonances (δ ~168–170 ppm) .

- FT-IR : Validate the amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1540 cm⁻¹) .

- Mass Spectrometry (ESI/APCI) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm; aim for ≥95% purity .

Q. What biological assays are suitable for preliminary evaluation of this compound?

- Antimicrobial Activity : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) determination .

- Anti-Inflammatory Potential : Assess COX-2 inhibition via ELISA or cellular assays (e.g., LPS-induced TNF-α suppression in macrophages) .

- Cytotoxicity Screening : Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

- Reaction Path Search : Employ density functional theory (DFT) to model reaction intermediates and transition states, focusing on amide bond formation energetics .

- Solvent Effects : Simulate solvent interactions (e.g., DMF, THF) using COSMO-RS to predict reaction yields and selectivity .

- Machine Learning : Train models on PubChem reaction datasets to identify optimal catalysts (e.g., HATU vs. EDCI) and reaction times .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Isotopic Labeling : Synthesize deuterated analogs (e.g., D-labeled methylbutyl chain) to clarify splitting from coupling or exchange phenomena .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C interactions .

- Variable-Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) by analyzing signal coalescence at elevated temperatures .

Q. What strategies are recommended for scaling up synthesis while maintaining yield and purity?

- Process Intensification :

- Continuous Flow Reactors : Optimize residence time and temperature for amide coupling to reduce side reactions .

- In-Line Analytics : Integrate PAT (Process Analytical Technology) tools like FT-IR probes for real-time monitoring .

- Crystallization Engineering : Use anti-solvent addition (e.g., water in ethyl acetate) to enhance crystal purity and particle size distribution .

Q. How can researchers develop validated analytical methods for quantifying this compound in complex matrices?

- HPLC Method Development :

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B).

- Validation Parameters :

- Linearity : R² ≥ 0.999 over 1–100 µg/mL.

- LOQ/LOD : ≤0.5 µg/mL and ≤0.1 µg/mL, respectively.

- Recovery : 98–102% in spiked biological samples .

- LC-MS/MS : Use MRM (Multiple Reaction Monitoring) for trace-level quantification in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.